molecular formula C22H18N2O4 B245062 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

Número de catálogo B245062
Peso molecular: 374.4 g/mol
Clave InChI: KKEGNAAAESGUKB-CJLVFECKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide, also known as BOAA, is a synthetic compound that has been widely used in scientific research. BOAA is a potent and selective agonist of the kainate subtype of glutamate receptors. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mecanismo De Acción

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide acts as a selective agonist of the kainate subtype of glutamate receptors. The compound binds to the receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been shown to increase the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically study the effects of kainate receptor activation without affecting other glutamate receptor subtypes. However, one limitation of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide is its potency. The compound is highly potent and can lead to receptor desensitization and toxicity if not used carefully.

Direcciones Futuras

Several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide can be identified. One area of research is the development of more selective and potent kainate receptor agonists that can be used as tools to study the role of kainate receptors in synaptic plasticity and learning and memory. Another area of research is the development of drugs that target kainate receptors for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in combination with other compounds such as NMDA receptor antagonists or AMPA receptor agonists could provide insights into the complex interactions between different glutamate receptor subtypes in synaptic plasticity and learning and memory.

Métodos De Síntesis

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-bromoacetyl chloride to form 2-(2-methylphenoxy)acetamide. The resulting compound is then reacted with 3H-1,3-benzoxazole-2-amine to form N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide. The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been reported in several research articles and has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been used extensively in scientific research as a tool to study the kainate subtype of glutamate receptors. The compound has been used to investigate the role of kainate receptors in synaptic plasticity, learning, and memory. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been used to study the effects of kainate receptor activation on neuronal excitability and synaptic transmission.

Propiedades

Fórmula molecular

C22H18N2O4

Peso molecular

374.4 g/mol

Nombre IUPAC

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-4-8-19(14)27-13-21(26)23-15-10-11-18(25)16(12-15)22-24-17-7-3-5-9-20(17)28-22/h2-12,24H,13H2,1H3,(H,23,26)/b22-16+

Clave InChI

KKEGNAAAESGUKB-CJLVFECKSA-N

SMILES isomérico

CC1=CC=CC=C1OCC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

SMILES canónico

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.